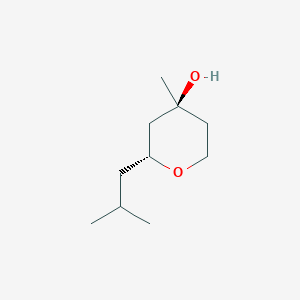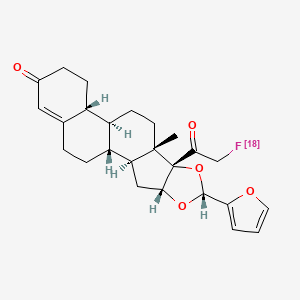
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride is a chemical compound belonging to the class of acridines. Acridines are known for their diverse applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases. This compound is a derivative of acridine and is characterized by its unique structure, which includes a tetrahydroacridine core substituted with an N-hexyl group and a monohydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride typically involves the reaction of cyclohexanone with 2-aminobenzonitrile under specific conditions. The reaction proceeds through a series of steps, including cyclization and reduction, to form the tetrahydroacridine core. The N-hexyl group is introduced through alkylation reactions, and the final product is obtained as a monohydrochloride salt through acid-base reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to optimize the synthesis and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridine core to dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator and its effects on genetic material.
Medicine: Investigated for its role as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer’s disease.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease. Additionally, the compound may interact with other molecular targets and pathways, including butyrylcholinesterase and ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tacrine: Another acridine derivative used as an acetylcholinesterase inhibitor.
9-Aminoacridine: Known for its DNA intercalating properties.
1,2,3,4-Tetrahydro-9-acridinamine: A closely related compound with similar chemical properties
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-N-hexyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the N-hexyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects in the central nervous system .
Propriétés
Numéro CAS |
113106-03-9 |
|---|---|
Formule moléculaire |
C19H27ClN2 |
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
N-hexyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C19H26N2.ClH/c1-2-3-4-9-14-20-19-15-10-5-7-12-17(15)21-18-13-8-6-11-16(18)19;/h5,7,10,12H,2-4,6,8-9,11,13-14H2,1H3,(H,20,21);1H |
Clé InChI |
GQNJGYROTGCHCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


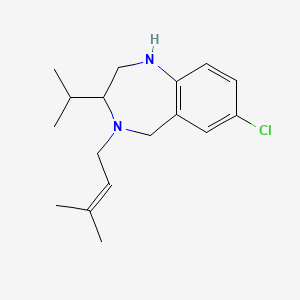
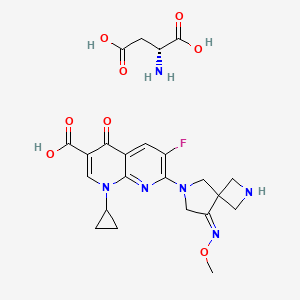
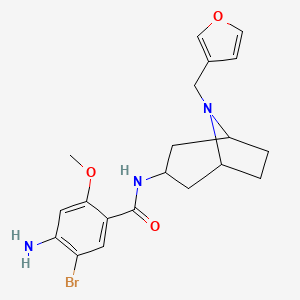

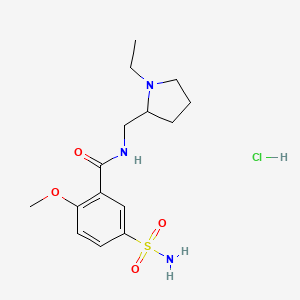
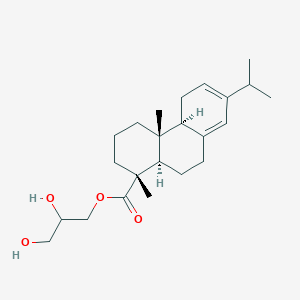

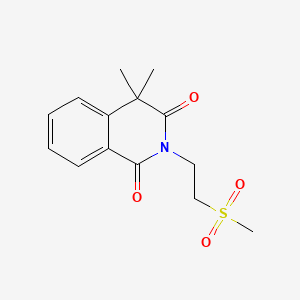

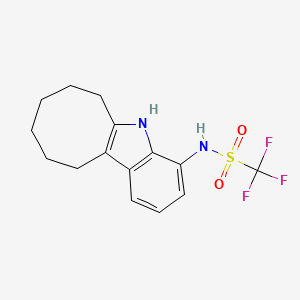

![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
